molecular formula C19H20N2O4 B2398681 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide CAS No. 1260943-83-6

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B2398681
CAS No.: 1260943-83-6
M. Wt: 340.379
InChI Key: OWGDKRQHANDTQW-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a cyano group at the C2 position, a 2,5-dimethoxyphenyl substituent at C3, and a 4-methoxyphenyl group on the amide nitrogen.

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-16-6-4-15(5-7-16)21-19(22)14(12-20)10-13-11-17(24-2)8-9-18(13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGDKRQHANDTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the N-Aryl Group

  • Target Compound : N-(4-methoxyphenyl) group.
  • Analog 1: N-(4-ethylphenyl) in 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide (CAS 1414797-83-3, ). Key Difference: Ethyl vs. methoxy substitution. Impact: Methoxy groups enhance solubility via polarity, whereas ethyl groups increase hydrophobicity. The ethyl analog is discontinued, possibly due to synthetic challenges or inferior pharmacokinetics .
  • Analog 2: N-(4-sulfamoylphenyl) in 3-chloro-N-(4-sulfamoylphenyl)propanamide (). Key Difference: Sulfamoyl vs. methoxy.

Variations in the Propanamide Chain

  • Target Compound: Cyano group at C2.
  • Analog 3: Chloro substituent in 3-chloro-N-(4-methoxyphenyl)propanamide (). Key Difference: Cyano (strong electron-withdrawing) vs. chloro (moderate electron-withdrawing). Impact: The cyano group likely enhances electrophilicity, influencing reactivity in biological systems. Chloro analogs exhibit distinct hydrogen-bonding patterns (N–H···O and C–H···O interactions), affecting crystal packing .
  • Analog 4 : 3-(p-tolyloxy) chain in N-(4-(N-(2,5-dimethoxyphenyl)sulfamoyl)phenyl)-3-(p-tolyloxy)propanamide (A4.14, ).

    • Key Difference : Tolyloxy vs. dimethoxyphenyl.
    • Impact : Tolyloxy groups introduce steric bulk and lipophilicity, which may hinder target binding compared to planar dimethoxyphenyl .

Complex Heterocyclic Derivatives

  • Analog 5 : 3-(2,5-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide ().

    • Key Features : Pyridine and imidazole rings with fluorine and methylthio groups.
    • Impact : Fluorine enhances metabolic stability; methylthio modulates electronic properties. This compound, a CK1δ inhibitor, shows 39% yield, indicating synthetic complexity compared to the target compound .
  • Analog 6 : (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide ().

    • Key Features : Diazenyl and fluorophenyl groups.
    • Impact : Fluorine and diazenyl groups improve binding affinity but require palladium-catalyzed coupling, increasing synthesis cost .

Benzothiazole-Based Analogs

  • Analog 7 : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ().
    • Key Features : Benzothiazole core with trifluoromethyl.
    • Impact : Trifluoromethyl enhances lipophilicity and bioavailability, while benzothiazole moieties are common in kinase inhibitors .

Pharmacological and Physical Property Comparisons

Property Target Compound Analog 1 (N-Ethyl) Analog 3 (Chloro) Analog 5 (Imidazole)
Solubility Moderate (methoxy) Low (ethyl) Moderate (sulfamoyl) Low (heterocycles)
Synthetic Yield Not Reported Discontinued 55% 39%
Bioactivity Potential kinase inhibition Unknown Crystal stability focus CK1δ inhibition
Key Substituent Cyano Ethyl Chloro Fluorine, methylthio

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.37 g/mol
  • Structure : The compound features a cyano group, two methoxy-substituted phenyl rings, and a propanamide backbone, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may influence various pathways through:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : The compound could interact with receptors that modulate cellular responses.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, its structural similarity to known anticancer agents indicates potential efficacy in inhibiting tumor growth.
  • Neuroprotective Effects : There are indications that the compound may possess neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
  • Anticonvulsant Properties : Some derivatives of similar compounds have shown anticonvulsant activity, which may extend to this compound.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation with an IC50 value suggesting moderate potency:

Cell LineIC50 (µM)
HCT-1515.0
A54920.5
MCF-718.7

These results indicate that this compound has promising potential as an anticancer agent.

Neuroprotective Effects

In animal models, compounds structurally similar to this one have demonstrated neuroprotective effects against induced oxidative stress. This suggests that this compound could be further explored for neuroprotective applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of methoxy groups on the phenyl rings enhances biological activity by affecting lipophilicity and receptor binding affinity. Modifications to the cyano and amide functional groups can further optimize activity.

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